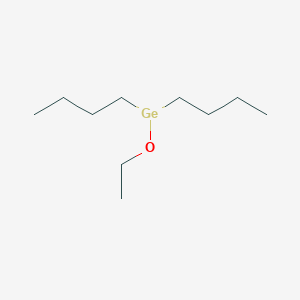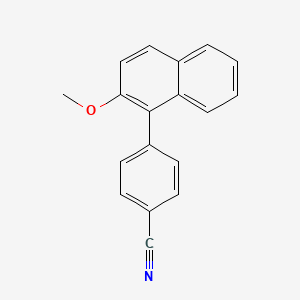![molecular formula C13H13Cl3OSe B14191261 6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[2.2.1]heptane CAS No. 919171-17-8](/img/structure/B14191261.png)
6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[221]heptane is a complex organic compound characterized by the presence of a phenylselanyl group, a trichloromethyl group, and a bicyclic oxabicycloheptane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[2.2.1]heptane typically involves radical-mediated phenylselanyl-group transfer reactions. These reactions introduce substituents at specific positions on the oxabicycloheptane framework. Key steps include radical addition to a silyl ketene acetal and cyclization of a 1-alkoxy-substituted ester radical .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can target the trichloromethyl group, converting it to less chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Less chlorinated derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[2.2.1]heptane involves its interaction with molecular targets through its functional groups. The phenylselanyl group can participate in redox reactions, while the trichloromethyl group can undergo nucleophilic substitution. These interactions can modulate various biochemical pathways, making the compound useful in different research contexts.
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo[2.2.1]hept-5-en-2-one derivatives: These compounds share a similar bicyclic structure and are used in similar types of chemical reactions.
2,5-Diazabicyclo[2.2.1]heptane derivatives: These compounds also feature a bicyclic framework and are used in various synthetic applications.
Uniqueness
6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[22
Propiedades
Número CAS |
919171-17-8 |
|---|---|
Fórmula molecular |
C13H13Cl3OSe |
Peso molecular |
370.6 g/mol |
Nombre IUPAC |
6-phenylselanyl-3-(trichloromethyl)-2-oxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H13Cl3OSe/c14-13(15,16)12-8-6-10(17-12)11(7-8)18-9-4-2-1-3-5-9/h1-5,8,10-12H,6-7H2 |
Clave InChI |
VYOYIUZUNHVJPE-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(C1OC2C(Cl)(Cl)Cl)[Se]C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(Methanesulfonyl)-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14191206.png)

![Silane, [(3-butyl-5-iodo-2-thienyl)ethynyl]trimethyl-](/img/structure/B14191212.png)

![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-phenyl-5H-pyrido[4,3-b]indole)](/img/structure/B14191215.png)
![(2R)-2-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14191233.png)
![1-[4'-(Dimethylamino)[1,1'-biphenyl]-2-yl]ethan-1-one](/img/structure/B14191246.png)
![3-[2-(2-Bromophenyl)ethyl]quinazolin-4(3H)-one](/img/structure/B14191253.png)


